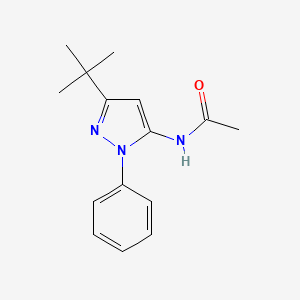
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide, commonly known as TPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPPB belongs to the class of pyrazole derivatives and has been found to have several biochemical and physiological effects. In
科学的研究の応用
TPPB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammation. TPPB has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of TPPB is primarily through the inhibition of TRPV1 channels and PKC activity. TRPV1 channels are involved in the perception of pain and inflammation, and their inhibition by TPPB has been found to reduce pain and inflammation in various animal models. PKC activity is involved in various cellular processes, and its inhibition by TPPB has been found to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
TPPB has been found to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models. TPPB has also been found to have anti-tumor effects in various cancer cell lines. Additionally, TPPB has been found to have anti-oxidant and anti-inflammatory effects in various cell types.
実験室実験の利点と制限
TPPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, TPPB also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, TPPB has been found to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of TPPB. One potential direction is the development of more potent and selective inhibitors of TRPV1 channels and PKC activity. Another potential direction is the study of TPPB in combination with other therapeutic agents for the treatment of various diseases. Additionally, the study of TPPB in various animal models and clinical trials can provide further insight into its potential therapeutic applications.
合成法
The synthesis of TPPB is a multi-step process that involves the reaction of tert-butyl hydrazine with 2-acetylphenylboronic acid to form 5-tert-butyl-2-phenylpyrazole-3-carboxylic acid. This intermediate is then converted to TPPB by reacting it with acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)16-14-10-13(15(2,3)4)17-18(14)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVUPNRODVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
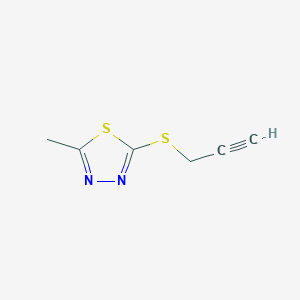
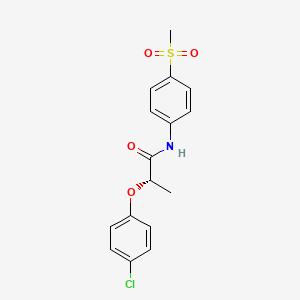
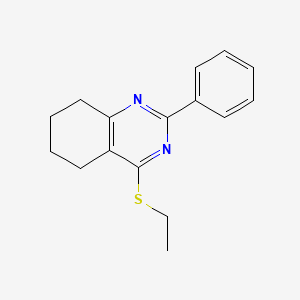
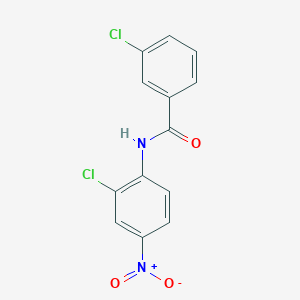
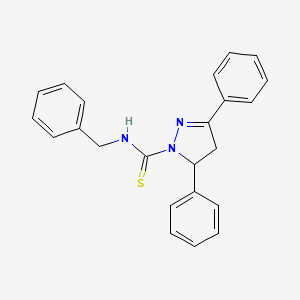
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)



![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
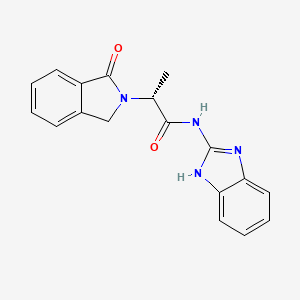
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)